1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one
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Overview
Description
1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one is a compound that features a benzofuran moiety attached to a dihydroxyethanone group Benzofuran derivatives are known for their diverse biological activities and are found in various natural products
Preparation Methods
The synthesis of 1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often employ microwave-assisted synthesis due to its efficiency and high yield .
Chemical Reactions Analysis
1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzofuran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides
Scientific Research Applications
1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in the compound’s biological effects .
Comparison with Similar Compounds
1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share the benzofuran core but differ in their substituents, leading to variations in their biological activities and applications
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-2,2-dihydroxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,10,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMFCXVRSYZALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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